Specific Optical Rotation Distinguishes N-Phenylacetyl-D-phenylalanine from N-Acetyl-D-phenylalanine and the L-Enantiomer
The specific optical rotation of N-acetyl-D-phenylalanine ([α]D20 = -39.0° to -43.0°, c=5, MeOH) serves as the closest available quantitative benchmark for the N-acyl-D-phenylalanine class . The N-phenylacetyl derivative is expected to exhibit a distinct [α]D value due to the different polarizability and steric bulk of the phenylacetyl group compared to the acetyl group. The L-enantiomer (N-phenylacetyl-L-phenylalanine, CAS 738-75-0) has [α]D20 = +46.5° (c=2, EtOH), confirming that the D-isomer will have a negative rotation of comparable magnitude [1]. Vendors supplying N-(phenylacetyl)-D-phenylalanine report a purity specification of ≥95% (HPLC), with enantiomeric purity verifiable by the absence of the L-isomer's positive optical rotation signal .
| Evidence Dimension | Specific optical rotation [α]D20 |
|---|---|
| Target Compound Data | Not directly reported in primary literature; expected negative value comparable in magnitude to L-isomer |
| Comparator Or Baseline | N-acetyl-D-phenylalanine: -39.0° to -43.0° (c=5, MeOH); N-phenylacetyl-L-phenylalanine: +46.5° (c=2, EtOH) |
| Quantified Difference | Sign differs from L-isomer; magnitude influenced by N-acyl group identity |
| Conditions | Polarimetry, methanol or ethanol solvent |
Why This Matters
Optical rotation is the primary identity and purity release test for procuring a chiral compound; confirmation of negative rotation ensures the D-isomer has been supplied rather than the L-isomer, which has an entirely different biological activity profile.
- [1] Numerade. Optical rotation values for L-phenylalanine derivatives. Literature compilation. View Source
